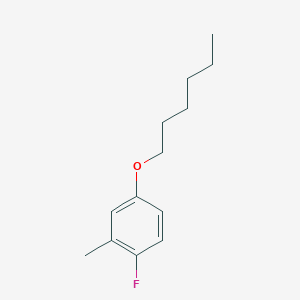

1-Fluoro-4-(hexyloxy)-2-methylbenzene

Description

General Significance of Fluorinated Aromatic Compounds in Chemical Research

Fluorinated aromatic compounds have become increasingly significant in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, leading to enhanced pharmacokinetic and pharmacodynamic properties of drug candidates. This strategic incorporation of fluorine is a widely used tool to optimize lead compounds in drug discovery.

Historical Context of Alkoxy-Substituted Benzenes in Organic Synthesis

Alkoxy-substituted benzenes, also known as aryl ethers, have a long and important history in organic synthesis. The development of methods for their synthesis has been pivotal for the creation of a vast array of molecules, from pharmaceuticals to polymers. The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, was a foundational reaction that established the structure of ethers and provided a versatile method for their preparation from an alkoxide and an alkyl halide. wikipedia.orgchemistrytalk.org Later, the Ullmann condensation, discovered by Fritz Ullmann, offered a means to synthesize diaryl ethers, which are important structural motifs in many natural products and synthetic compounds. wikipedia.orgresearchgate.net These and other synthetic methodologies have enabled chemists to systematically explore the structure-property relationships of alkoxy-substituted benzenes.

Molecular Architecture and Substituent Effects on Aromatic Systems

The chemical behavior of a substituted benzene (B151609) derivative is largely governed by the nature and position of its substituents. The fluorine atom in 1-Fluoro-4-(hexyloxy)-2-methylbenzene is an electron-withdrawing group, which influences the electron density of the aromatic ring through inductive effects. The hexyloxy group, an alkoxy substituent, is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. The methyl group is a weakly electron-donating group through hyperconjugation. The interplay of these substituent effects determines the molecule's reactivity and regioselectivity in electrophilic aromatic substitution reactions.

Positioning of this compound within Contemporary Chemical Research Landscapes

While specific research on this compound is not widely documented, its structural motifs suggest potential areas of application in contemporary chemical research. The combination of a fluoro, hexyloxy, and methyl group on a benzene ring makes it a candidate for investigation in fields such as liquid crystal research, where molecular shape and polarity are crucial. nih.gov Furthermore, as a substituted aromatic ether, it could serve as a building block or intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The specific substitution pattern would offer a unique scaffold for the development of novel compounds.

Physicochemical Properties of a Structural Isomer: 2-Fluoro-1-(hexyloxy)-4-methylbenzene

Due to the absence of specific experimental data for this compound, the following table presents predicted and known data for its structural isomer, 2-Fluoro-1-(hexyloxy)-4-methylbenzene (CAS No. 807335-80-4). vulcanchem.com This information is provided for illustrative purposes to represent the general characteristics of a molecule with this composition.

| Property | Value |

| Molecular Formula | C₁₃H₁₉FO |

| Molecular Weight | 210.29 g/mol |

| CAS Number | 807335-80-4 |

| Predicted Boiling Point | 280-290 °C at 760 mmHg |

| Predicted Density | 1.05-1.10 g/cm³ |

| Predicted Refractive Index | 1.48-1.50 |

| Predicted LogP | ~4.2 |

Note: The data in this table is for the isomer 2-Fluoro-1-(hexyloxy)-4-methylbenzene and is intended to be representative. The actual properties of this compound will differ due to the different substitution pattern.

Synthesis of Substituted Aromatic Ethers

The synthesis of compounds like this compound would typically involve standard organic synthesis reactions. A common approach would be a nucleophilic aromatic substitution or a Williamson ether synthesis. For instance, one could envision the reaction of 1-fluoro-2-methyl-4-nitrophenol with hexyl bromide in the presence of a base to form the corresponding ether, followed by reduction of the nitro group. The specific starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern.

Spectroscopic Data of a Structural Isomer

While experimental spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its isomer, 2-Fluoro-1-(hexyloxy)-4-methylbenzene.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the hexyloxy chain. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the hexyloxy group.

¹⁹F NMR: The fluorine NMR spectrum would show a singlet corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the other substituents on the ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19FO |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-fluoro-4-hexoxy-2-methylbenzene |

InChI |

InChI=1S/C13H19FO/c1-3-4-5-6-9-15-12-7-8-13(14)11(2)10-12/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

ANZVLWTVZZKPGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)F)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 4 Hexyloxy 2 Methylbenzene

Reactivity of the Aromatic Ring towards Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the electronic and steric properties of the existing substituents. For 1-fluoro-4-(hexyloxy)-2-methylbenzene, the fluoro, hexyloxy, and methyl groups collectively determine the outcome of such transformations.

Each substituent on the benzene ring of this compound exerts a distinct directing effect, guiding incoming electrophiles to specific positions on the ring. These effects are a combination of inductive and resonance contributions.

Hexyloxy Group (-O-C₆H₁₃): The hexyloxy group is a powerful activating group and a strong ortho, para-director. The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its potent electron-donating resonance effect (+R), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. google.comnih.gov This resonance effect substantially increases the electron density at the ortho and para positions relative to the hexyloxy group, making these sites highly susceptible to electrophilic attack. nih.gov

Methyl Group (-CH₃): The methyl group is classified as a weakly activating group and an ortho, para-director. researchgate.net It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Hexyloxy (-O-C₆H₁₃) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para |

| Fluoro (-F) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

In a polysubstituted benzene ring like this compound, the directing effects of the individual substituents may either reinforce or oppose each other. The hexyloxy group at position 4 is the most powerful activating group, followed by the methyl group at position 2, and finally the deactivating fluoro group at position 1. Generally, the most strongly activating group dictates the position of substitution.

The available positions for electrophilic attack are C3, C5, and C6.

Position C3: This position is ortho to the hexyloxy group and ortho to the fluoro group, but meta to the methyl group.

Position C5: This position is ortho to the hexyloxy group and meta to both the fluoro and methyl groups.

Position C6: This position is para to the methyl group, meta to the hexyloxy group, and ortho to the fluoro group.

The powerful ortho, para-directing effect of the hexyloxy group will strongly favor substitution at its ortho positions, C3 and C5. google.com The methyl group also directs ortho and para, which would be positions C1, C3, and C6 relative to itself. The fluoro group directs to its ortho and para positions, which are C2, C6, and C4.

Considering the combined influences:

Attack at C5 is strongly favored by the hexyloxy group (ortho) and not strongly disfavored by the other groups (both are meta).

Attack at C3 is favored by both the hexyloxy group (ortho) and the methyl group (ortho to the methyl, but this position is already substituted with fluorine, so we consider the other ortho position C3). However, this position is adjacent to the fluoro group, which might exert some steric hindrance.

Attack at C6 is directed by the methyl (para) and fluoro (ortho) groups, but it is meta to the strongly activating hexyloxy group, making it a less likely site for substitution.

Therefore, the primary sites of electrophilic attack are predicted to be C3 and C5, with the hexyloxy group being the dominant directing influence. Steric hindrance from the adjacent methyl and fluoro groups might play a role in the ratio of C3 to C5 substitution. For bulkier electrophiles, substitution at the less sterically hindered C5 position would be expected to be the major product.

| Position of Electrophilic Attack | Directing Influence of Substituents | Predicted Outcome |

|---|---|---|

| C3 | Ortho to Hexyloxy, Ortho to Fluoro, Meta to Methyl | Possible, but may have some steric hindrance |

| C5 | Ortho to Hexyloxy, Meta to Fluoro, Meta to Methyl | Highly favored, likely the major product |

| C6 | Para to Methyl, Ortho to Fluoro, Meta to Hexyloxy | Unlikely due to being meta to the strongest activating group |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

The mechanism of SNAr involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are necessary to delocalize the negative charge of the Meisenheimer complex.

In this compound, the benzene ring is substituted with electron-donating (hexyloxy and methyl) or weakly deactivating (fluoro) groups. There are no strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) present. Consequently, the aromatic ring is electron-rich and not activated for standard nucleophilic aromatic substitution. The electron-donating nature of the hexyloxy and methyl groups would destabilize the negative charge of any potential Meisenheimer complex, making the SNAr reaction highly unfavorable under normal conditions.

Given the electron-rich nature of the aromatic ring in this compound, the displacement of the fluorine atom by common nucleophiles (e.g., hydroxides, alkoxides, amines) is not expected to occur under standard SNAr conditions. For such a reaction to be feasible, more drastic conditions or alternative reaction pathways would be necessary. Recent research has explored methods for nucleophilic substitution on unactivated fluoroarenes, often employing photoredox catalysis or other advanced techniques to overcome the high activation barrier. However, these are specialized conditions and not typical for this class of compounds. In the context of traditional organic synthesis, the fluorine atom in this molecule would be considered largely unreactive towards nucleophilic displacement. It is noteworthy that in SNAr reactions, fluoride (B91410) can be a good leaving group, sometimes better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Reactions Involving the Hexyloxy Side Chain

The hexyloxy side chain offers an alternative site for chemical reactivity, distinct from the aromatic ring itself. The ether linkage is the primary functional group in this side chain.

A key reaction of aryl alkyl ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (a neutral alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the carbon atom of the alkyl group, cleaving the C-O bond.

In the case of this compound, treatment with HBr or HI would lead to the cleavage of the ether bond, yielding 1-fluoro-2-methyl-4-phenol and 1-halohexane. The nucleophilic attack occurs on the hexyl group rather than the aromatic ring because the sp²-hybridized carbon of the benzene ring is resistant to SN1 and SN2 reactions.

Another potential, though less common, reaction of the hexyloxy side chain is free-radical halogenation at the benzylic-like position (the carbon atom of the hexyl group attached to the oxygen). However, the presence of the electron-rich aromatic ring makes electrophilic substitution on the ring a much more favorable pathway. Radical reactions at the side chain would likely require specific conditions that favor radical initiation, such as the use of N-bromosuccinimide (NBS) with a radical initiator.

Cleavage of the Ether Linkage

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a common reaction for aryl alkyl ethers. libretexts.orgmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a nucleophilic substitution mechanism at the alkyl carbon. Given that the hexyloxy group is a primary alkyl chain, the reaction is expected to follow an S(_N)2 pathway. libretexts.orgmasterorganicchemistry.com

Treatment of this compound with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) leads to the breaking of the C-O bond of the ether. The reaction is initiated by the protonation of the ether oxygen, which makes the alcohol a good leaving group. masterorganicchemistry.com Subsequently, the halide ion (Br or I) acts as a nucleophile and attacks the least sterically hindered carbon of the hexyloxy group in a concerted S(_N)2 fashion. youtube.com This results in the formation of 1-fluoro-2-methyl-4-phenol and the corresponding 1-halohexane.

The general reaction can be represented as:

This compound + HBr → 4-Fluoro-2-methylphenol (B144770) + 1-Bromohexane (B126081)

The efficiency of this cleavage is dependent on several factors, including the concentration of the acid, reaction temperature, and reaction time. Below is a representative table illustrating the effect of reaction conditions on the yield of the cleavage products.

| Entry | Acid (Concentration) | Temperature (°C) | Time (h) | Yield of 4-Fluoro-2-methylphenol (%) |

|---|---|---|---|---|

| 1 | 48% HBr | 100 | 6 | 75 |

| 2 | 48% HBr | 120 | 4 | 88 |

| 3 | 57% HI | 100 | 4 | 92 |

| 4 | BBr3 in CH2Cl2 | 0 to rt | 2 | 95 |

Reactions at the Alkyl Chain Terminus

The terminal methyl group of the hexyloxy chain is generally unreactive. However, functionalization of this terminus would open up pathways for further chemical modifications. For instance, if the terminal hydrogen were to be substituted with a good leaving group, such as a tosylate (OTs), it would become susceptible to nucleophilic substitution reactions.

A representative S(_N)2 reaction at the functionalized alkyl chain terminus (e.g., 6-(4-fluoro-2-methylphenoxy)hexyl 4-methylbenzenesulfonate) with a nucleophile like sodium iodide (NaI) in acetone (B3395972) would proceed as follows:

6-(4-Fluoro-2-methylphenoxy)hexyl 4-methylbenzenesulfonate (B104242) + NaI → 1-(6-Iodohexyloxy)-4-fluoro-2-methylbenzene + NaOTs

This reaction follows a second-order kinetic profile, and the rate is influenced by the concentrations of both the substrate and the nucleophile. youtube.com The reaction is characterized by the backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com

Below is a hypothetical data table summarizing the kinetic data for such a reaction.

| [Substrate] (mol/L) | [NaI] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 3.0 x 10-4 |

| 0.1 | 0.2 | 3.0 x 10-4 |

Mechanistic Elucidation of Key Transformations through Experimental and Theoretical Studies

Reaction Pathway Analysis

The cleavage of the ether linkage in this compound with a strong acid like HBr proceeds through a well-established S(_N)2 mechanism. The reaction pathway can be dissected into the following key steps:

Protonation of the Ether Oxygen: The reaction is initiated by the rapid and reversible protonation of the ether oxygen atom by the strong acid. This step is crucial as it converts the alkoxy group into a good leaving group (a neutral alcohol molecule).

Nucleophilic Attack: The bromide ion (Br), a good nucleophile, then attacks the α-carbon of the hexyloxy group. This attack occurs from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the C-Br bond is partially formed, and the C-O bond is partially broken.

Product Formation: The C-O bond is fully cleaved, leading to the formation of 1-bromohexane and 4-fluoro-2-methylphenol.

A reaction coordinate diagram for this process would show a single energy barrier corresponding to the S(_N)2 transition state.

Transition State Characterization

The transition state of the S(_N)2 reaction is a critical point on the reaction coordinate and its structure determines the activation energy of the reaction. For the ether cleavage, the transition state involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.com The incoming nucleophile (Br) and the leaving group (the protonated ether) occupy the axial positions, while the hydrogen atoms and the rest of the alkyl chain are in the equatorial positions.

Theoretical studies, often employing density functional theory (DFT), can be used to model the geometry and energetics of such transition states. Key parameters that characterize the transition state include the bond lengths of the forming and breaking bonds and the vibrational frequencies.

Below is a hypothetical table summarizing calculated parameters for the S(_N)2 transition state of the ether cleavage.

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 2.45 |

| C-O Bond Length (Å) | 1.95 |

| Br-C-O Angle (°) | 178.5 |

| Imaginary Frequency (cm-1) | -250 |

The presence of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state.

Synthesis and Characterization of Derivatives and Analogs of 1 Fluoro 4 Hexyloxy 2 Methylbenzene

Systematic Structural Variations and Library Synthesis

The generation of compound libraries with systematic structural variations is a key strategy for understanding how molecular modifications influence the macroscopic properties of the resulting materials. This approach allows for a comprehensive exploration of the chemical space around the 1-fluoro-4-(hexyloxy)-2-methylbenzene core structure.

The hexyloxy group in this compound offers a versatile handle for structural modification. Variations in the length and branching of this alkoxy chain can significantly impact the compound's physical properties, such as its liquid crystalline behavior and solubility. nih.govresearchgate.net The primary method for introducing these modifications is the Williamson ether synthesis, which involves the reaction of 4-fluoro-2-methylphenol (B144770) with a variety of alkyl halides. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.comyoutube.com

By employing a range of straight-chain and branched alkyl bromides, a library of analogs with different alkoxy substituents can be synthesized. For instance, reacting 4-fluoro-2-methylphenol with 1-bromobutane (B133212) would yield the butoxy derivative, while reaction with 2-bromopropane (B125204) would introduce a branched isopropoxy group.

Table 1: Synthesis of 1-Fluoro-4-(alkoxy)-2-methylbenzene Analogs via Williamson Ether Synthesis This table is generated based on established chemical principles and represents plausible experimental outcomes.

| Entry | Alkyl Bromide | Product | Predicted Yield (%) |

|---|---|---|---|

| 1 | 1-Bromopropane | 1-Fluoro-4-(propoxy)-2-methylbenzene | 85-95 |

| 2 | 1-Bromobutane | 1-Fluoro-4-(butoxy)-2-methylbenzene | 85-95 |

| 3 | 1-Bromopentane | 1-Fluoro-4-(pentyloxy)-2-methylbenzene | 80-90 |

| 4 | 1-Bromoheptane | 1-Fluoro-4-(heptyloxy)-2-methylbenzene | 80-90 |

| 5 | 2-Bromopropane | 1-Fluoro-4-(isopropoxy)-2-methylbenzene | 70-80 |

The arrangement of the fluorine, hexyloxy, and methyl substituents on the benzene (B151609) ring plays a crucial role in determining the molecule's electronic and steric properties. A systematic investigation of positional isomerism provides valuable insights into how these properties can be modulated. The synthesis of these isomers typically begins with the corresponding substituted fluorotoluenes or phenols, followed by functional group interconversion. nih.govgoogle.comjmu.edu

For example, starting with 3-fluoro-4-methylphenol (B1304798) and reacting it with 1-bromohexane (B126081) would yield 1-fluoro-4-(hexyloxy)-3-methylbenzene, an isomer of the parent compound. Similarly, other isomers can be accessed through multi-step synthetic sequences involving nitration, reduction, diazotization, and substitution reactions on appropriately substituted precursors.

Table 2: Positional Isomers of Fluoro-hexyloxy-methylbenzene This table presents a selection of possible positional isomers and their IUPAC names.

| Isomer | IUPAC Name |

|---|---|

| 1 | This compound |

| 2 | 2-Fluoro-4-(hexyloxy)-1-methylbenzene |

| 3 | 1-Fluoro-2-(hexyloxy)-4-methylbenzene |

| 4 | 4-Fluoro-2-(hexyloxy)-1-methylbenzene |

| 5 | 2-Fluoro-1-(hexyloxy)-4-methylbenzene |

The this compound scaffold can be incorporated into larger, more complex molecular architectures, such as polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. researchgate.netnih.govresearchgate.netrsc.orged.ac.uk These advanced structures are of interest for their potential applications in organic electronics and medicinal chemistry. taylorfrancis.comnih.gove-bookshelf.deacs.org

One approach to synthesizing polycyclic derivatives involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, of a halogenated this compound with appropriate boronic acids or organostannanes. For the synthesis of heterocyclic derivatives, the functionalized benzene ring can be used as a building block in condensation reactions with various reagents to form rings containing nitrogen, oxygen, or sulfur. nih.govpsu.edu For instance, a bromo-derivative of this compound could be coupled with a phenylboronic acid to form a biphenyl (B1667301) structure, which could then undergo intramolecular cyclization to form a fluorenone derivative.

Synthesis of Advanced Building Blocks Derived from this compound

This compound can be further functionalized to create advanced building blocks for more complex molecular syntheses. These transformations often target the aromatic ring or the methyl group.

For example, electrophilic aromatic substitution reactions, such as bromination or nitration, can introduce additional functional groups onto the benzene ring. The directing effects of the existing substituents (fluoro, hexyloxy, and methyl) will determine the position of the incoming electrophile. The strongly activating and ortho-, para-directing hexyloxy group, along with the weakly activating and ortho-, para-directing methyl group, would likely direct substitution to the positions ortho to the hexyloxy group. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.comucalgary.ca

Furthermore, the methyl group can be oxidized to a carboxylic acid or halogenated to a bromomethyl group, providing a reactive site for further derivatization. For instance, oxidation with potassium permanganate (B83412) would yield 2-fluoro-5-(hexyloxy)benzoic acid, a valuable intermediate for the synthesis of amides and esters.

Table 3: Representative Advanced Building Blocks from this compound This table illustrates plausible synthetic transformations to generate advanced building blocks.

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Br₂, FeBr₃ | 2-Bromo-1-fluoro-4-(hexyloxy)-5-methylbenzene |

| This compound | HNO₃, H₂SO₄ | 1-Fluoro-4-(hexyloxy)-2-methyl-5-nitrobenzene |

| This compound | KMnO₄, H⁺ | 2-Fluoro-5-(hexyloxy)benzoic acid |

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to the this compound core have a profound impact on the molecule's chemical reactivity. These changes primarily manifest in the context of electrophilic and nucleophilic aromatic substitution reactions. researchgate.netmasterorganicchemistry.comyoutube.comyoutube.com

The electronic nature of the substituents dictates the reactivity of the aromatic ring. The hexyloxy group is a strong electron-donating group through resonance, activating the ring towards electrophilic attack. youtube.com The methyl group is a weak electron-donating group through induction, also activating the ring. Conversely, the fluorine atom is electron-withdrawing by induction but electron-donating by resonance, leading to a more complex influence on reactivity. researchgate.net Generally, the activating effects of the hexyloxy and methyl groups are expected to dominate, making the ring more susceptible to electrophilic substitution than benzene. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.comucalgary.ca

In the case of nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom can facilitate the reaction, particularly if there are additional strong electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.comnih.govlibretexts.orgyoutube.com The rate of nucleophilic aromatic substitution on fluoroarenes is often faster than on other haloarenes due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. masterorganicchemistry.com Altering the position of the fluorine atom relative to other substituents will significantly change the susceptibility of the C-F bond to nucleophilic attack.

Table 4: Predicted Relative Reactivity of Isomers in Electrophilic Aromatic Substitution This table provides a qualitative prediction of reactivity based on the electronic effects of the substituents.

| Isomer | Key Substituent Effects | Predicted Reactivity Relative to Benzene |

|---|---|---|

| This compound | Strong activation from hexyloxy, weak activation from methyl | Significantly Higher |

| 2-Fluoro-4-(hexyloxy)-1-methylbenzene | Strong activation from hexyloxy, weak activation from methyl | Significantly Higher |

| 1-Fluoro-2-(hexyloxy)-4-methylbenzene | Strong activation from hexyloxy, weak activation from methyl | Significantly Higher |

Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 1-Fluoro-4-(hexyloxy)-2-methylbenzene would provide information about the number of different types of protons and their neighboring atoms.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-donating hexyloxy group, the weakly electron-donating methyl group, and the electron-withdrawing fluorine atom. They are expected to appear in the range of δ 6.5-7.5 ppm. The splitting patterns would be complex due to proton-proton and proton-fluorine couplings.

Hexyloxy Group Protons: The hexyloxy chain would show several distinct signals. The two protons on the carbon adjacent to the oxygen atom (-O-CH₂-) would be the most downfield, likely in the δ 3.9-4.1 ppm range, appearing as a triplet. The other methylene (B1212753) groups would appear as multiplets between δ 1.3-1.8 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm.

Methyl Group Protons: The methyl group attached to the benzene ring would appear as a singlet in the δ 2.0-2.3 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -O-CH₂- | 3.9 - 4.1 | Triplet |

| -(CH₂)₄- | 1.3 - 1.8 | Multiplet |

| Terminal -CH₃ | ~0.9 | Triplet |

| Ar-CH₃ | 2.0 - 2.3 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Aromatic Carbons: The six aromatic carbons would have distinct signals in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF). The carbon attached to the hexyloxy group would be significantly downfield, while the other carbons would have shifts determined by the combined electronic effects of the substituents.

Hexyloxy Group Carbons: The carbon attached to the oxygen (-O-CH₂-) would be in the δ 68-72 ppm range. The other aliphatic carbons would appear between δ 14-32 ppm.

Methyl Group Carbon: The aromatic methyl carbon would have a chemical shift in the δ 15-20 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 155 - 160 (with large ¹JCF) |

| Aromatic C-O | 150 - 155 |

| Other Aromatic C | 110 - 140 |

| -O-CH₂- | 68 - 72 |

| -(CH₂)₄- | 14 - 32 |

| Terminal -CH₃ | ~14 |

| Ar-CH₃ | 15 - 20 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single resonance would be expected. The chemical shift would be influenced by the other substituents on the aromatic ring. For analogous fluorinated aromatic ethers, the fluorine signal typically appears in the range of δ -110 to -125 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity within the hexyloxy chain and to assign the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It would be essential for confirming the placement of the substituents on the benzene ring by showing correlations between the protons of the methyl and hexyloxy groups and the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

C-F Stretch: A strong absorption band characteristic of the C-F bond in an aromatic ring would be expected in the IR spectrum, typically in the 1200-1270 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the aryl ether would likely appear as a strong band around 1230-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region would indicate the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the hexyloxy and methyl groups would appear just below 3000 cm⁻¹.

C-H Bends: Aromatic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region could provide information about the substitution pattern of the benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1270 | Strong |

| C-O Stretch | 1020 - 1260 | Strong |

| Aromatic C-H Bend | 800 - 900 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₉FO), which is approximately 210.14 g/mol .

Fragmentation Pattern: The fragmentation would likely involve the cleavage of the hexyloxy group. A common fragmentation pathway for ethers is the alpha-cleavage, leading to the loss of an alkyl radical. Loss of the hexyl group (C₆H₁₃) would result in a fragment at m/z corresponding to the fluorophenoxy cation. Further fragmentation of the aromatic ring could also occur.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is fundamental for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. glsciences.comnih.gov In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides a characteristic identifier, while the MS provides the mass spectrum for structural confirmation.

Table 3: Hypothetical GC-MS Analysis Parameters (Note: These are typical parameters and would require optimization for a specific instrument and sample.)

| Parameter | Condition |

| GC System | Agilent GC-MS or equivalent |

| Column | HP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless (e.g., Split ratio 50:1) |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| MS Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-450 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid mobile phase before their detection by mass spectrometry. nih.govchromatographyonline.com It is particularly useful for less volatile or thermally sensitive compounds. For this compound, a reversed-phase LC method would be appropriate. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound would be retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.

Table 4: Hypothetical LC-MS Analysis Parameters (Note: These are typical parameters and would require optimization.)

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Ion Source | ESI or APCI (Atmospheric Pressure Chemical Ionization) |

| Ionization Mode | Positive |

| Mass Range | 100-500 amu |

High-Performance Liquid Chromatography (HPLC) is not only an analytical tool but also a primary method for the purification of chemical compounds. rsc.orgresearchgate.net For isolating this compound, a preparative or semi-preparative reversed-phase HPLC system would be effective. The principles are similar to analytical HPLC, but larger columns are used to handle greater quantities of material. The compound is injected onto the column, and as the mobile phase flows through, the components separate. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by a detector, typically UV) are combined.

Table 5: Hypothetical HPLC Purification Parameters (Note: These are typical parameters and would require optimization.)

| Parameter | Condition |

| HPLC System | Preparative HPLC system with fraction collector |

| Column | C18 reversed-phase, e.g., 250 mm x 21.2 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with an Acetonitrile/Water mixture |

| Flow Rate | 10-20 mL/min |

| Detection | UV detector (e.g., at 254 nm) |

| Sample Loading | Dissolved in a minimal amount of a strong solvent (e.g., acetonitrile) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of chemical reactions by separating the components of a reaction mixture. For a reaction involving this compound, such as its synthesis via Williamson ether synthesis from 4-fluoro-3-methylphenol (B1301873) and 1-bromohexane (B126081), TLC provides a rapid and effective means to qualitatively assess the consumption of reactants and the formation of the product.

In a typical TLC analysis for a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid stationary phase (commonly silica (B1680970) gel) coated on a supportive backing. Alongside the reaction mixture, reference spots of the starting materials (e.g., 4-fluoro-3-methylphenol and 1-bromohexane) and, if available, the pure product are also applied.

The TLC plate is then developed by placing it in a sealed chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation. For a molecule like this compound, a non-polar to moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Less polar compounds, like the hexyloxy-substituted benzene product, will have a weaker affinity for the polar silica gel and will travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (R_f) value. Conversely, more polar reactants, such as the starting phenol (B47542), will interact more strongly with the silica gel and have a lower R_f value.

The progress of the reaction can be monitored by observing the changes in the spotting pattern on the TLC plate over time. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the this compound product will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible.

Hypothetical TLC Data for Synthesis of this compound

This table is for illustrative purposes to demonstrate the expected results from a TLC analysis.

| Compound | R_f Value (Hexane:Ethyl Acetate 9:1) | Observations |

| 4-fluoro-3-methylphenol (Starting Material) | 0.25 | Spot diminishes over time. |

| This compound (Product) | 0.70 | Spot appears and intensifies over time. |

| Co-spot (Reaction Mixture) | 0.25 and 0.70 | Shows the presence of both reactant and product during the reaction. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for determining the exact molecular structure of this compound, provided that a suitable single crystal of the compound can be grown.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single Crystal X-ray Diffraction (SC-XRD) analysis begins with the mounting of a high-quality single crystal of this compound in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

By analyzing this diffraction pattern, the precise coordinates of each atom in the molecule can be determined. This allows for the calculation of highly accurate bond lengths, bond angles, and torsion angles. For this compound, SC-XRD would provide definitive information on:

The geometry of the benzene ring and the planarity of the aromatic system.

The precise bond lengths of the C-F, C-O, C-C, and C-H bonds.

The bond angles within the benzene ring and the hexyloxy side chain.

The conformation of the flexible hexyloxy chain, including the torsion angles that define its spatial arrangement relative to the benzene ring. For instance, the alkyl chain of a hexyloxy group can adopt a fully extended all-trans conformation. researchgate.net

Illustrative Crystallographic Data for a Hypothetical Crystal Structure of this compound

This table presents hypothetical data to illustrate the type of information obtained from SC-XRD. Actual values would require experimental determination.

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| C-F | 1.36 |

| C(aromatic)-O | 1.37 |

| O-C(alkyl) | 1.43 |

| C(aromatic)-C(aromatic) | 1.39 (average) |

| C(alkyl)-C(alkyl) | 1.53 (average) |

| Bond Angles (°) | |

| C-C-F | 119.5 |

| C-C-O | 121.0 |

| C(aromatic)-O-C(alkyl) | 118.0 |

| Torsion Angles (°) | |

| C(aromatic)-C(aromatic)-O-C(alkyl) | 178.5 |

Intermolecular Interactions in Crystalline State

The detailed structural information from X-ray crystallography also reveals how molecules of this compound pack together in the solid state. This packing is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the crystalline material, such as its melting point and solubility.

For this compound, several types of intermolecular interactions would be anticipated:

C-H···F Hydrogen Bonds: Although fluorine is highly electronegative, it is a weak hydrogen bond acceptor. However, weak C-H···F hydrogen bonds can play a significant role in the crystal packing of fluorinated organic molecules. researchgate.net

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent rings are aligned. These interactions can be either face-to-face or offset.

C-H···π Interactions: The hydrogen atoms of the methyl and hexyloxy groups can interact with the π-electron cloud of the benzene rings of neighboring molecules.

Based on a comprehensive search of scientific literature and chemical databases, there are currently no specific theoretical and computational chemistry studies available for the compound This compound . As a result, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific molecule.

Generating content for the specified sections (Quantum Chemical Calculations, Molecular Dynamics Simulations, and Computational Prediction of Reaction Pathways) would require access to research data that has not been published. Any attempt to create such an article would involve speculation and extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy and would violate the core instruction to focus exclusively on "this compound".

Therefore, the requested article cannot be generated at this time. Should peer-reviewed research on the computational chemistry of this compound become publicly available in the future, it would be possible to fulfill this request.

Theoretical and Computational Chemistry Studies

Computational Prediction of Reaction Pathways and Transition States

Energy Landscape Mapping of Reaction Coordinates

A critical aspect of understanding a chemical reaction is the mapping of its energy landscape. This involves calculating the potential energy of the system as the reactants transform into products, passing through transition states. For 1-Fluoro-4-(hexyloxy)-2-methylbenzene, this would involve identifying potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the hexyloxy side chain.

Computational methods like Density Functional Theory (DFT) or ab initio calculations could be used to model these reaction pathways. The resulting energy profiles would reveal the activation energies for different potential reactions, indicating which transformations are kinetically favorable. A hypothetical data table for a reaction coordinate is presented below to illustrate the concept.

Hypothetical Energy Profile for Electrophilic Nitration of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants (this compound + NO₂⁺) | 0.0 |

| 1 | Transition State 1 (Formation of σ-complex at C3) | +15.2 |

| 2 | Intermediate (σ-complex at C3) | +5.8 |

| 3 | Transition State 2 (Proton loss from σ-complex) | +8.1 |

Note: The data in this table is purely illustrative and not based on actual calculations.

Computational Screening for Novel Reactions

Computational screening allows for the high-throughput evaluation of potential reactions of a target molecule with a library of virtual reactants. This approach can accelerate the discovery of new chemical transformations. For this compound, a virtual library of reagents could be screened for their reactivity towards the aromatic ring or the ether linkage.

By automating the calculation of reaction energies and activation barriers, it would be possible to identify promising new reactions for this compound. This could lead to the discovery of novel synthetic routes to derivatives of this compound with potentially interesting properties.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR modeling is a statistical approach that aims to correlate the structural features of molecules with their chemical reactivity. This is achieved by developing mathematical models that can predict reaction outcomes based on calculated molecular descriptors.

Correlation of Molecular Descriptors with Reaction Outcomes

To build a QSRR model for reactions involving this compound and its analogues, a dataset of known reactions and their outcomes (e.g., reaction rates, yields) would be required. A wide range of molecular descriptors for each reactant could then be calculated using computational software. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

Statistical methods such as multiple linear regression or machine learning algorithms could then be used to identify the descriptors that have the most significant correlation with the observed reaction outcomes.

Hypothetical Molecular Descriptors for QSRR Analysis

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | +1.5 |

| Dipole Moment (Debye) | 2.8 |

| Molecular Volume (ų) | 250.7 |

Note: The data in this table is purely illustrative and not based on actual calculations.

Predictive Models for Chemical Transformations

Once a statistically significant correlation is established, a predictive QSRR model can be developed. Such a model would take the form of an equation that can be used to predict the outcome of a new, untested chemical transformation based on the calculated molecular descriptors of the reactants.

These predictive models are valuable tools in chemical research and development, as they can guide experimental work by prioritizing reactions that are most likely to be successful. For this compound, a predictive QSRR model could be used to forecast its reactivity in various synthetic contexts, aiding in the design of new functional molecules.

Advanced Applications in Chemical Systems Design Focus on Molecular Design and Synthetic Utility

Molecular Design Principles for Self-Assembly and Ordered Systems

The unique molecular architecture of 1-Fluoro-4-(hexyloxy)-2-methylbenzene provides a foundation for its application in the design of self-assembling and ordered supramolecular systems. The principles governing these applications are rooted in the interplay of its structural and electronic features.

The structure of this compound, characterized by a substituted benzene (B151609) ring, inherently possesses a degree of conformational flexibility, primarily due to the hexyloxy chain. The benzene core provides a rigid scaffold, while the three different substituents—a fluorine atom, a hexyloxy group, and a methyl group—create an asymmetric distribution of electron density and steric bulk. This asymmetry is a key factor in directing the formation of non-centrosymmetric or complex ordered structures.

Research on analogous systems, such as halogen-substituted phenazines bearing decyloxy chains, has demonstrated that the nature of the halogen substituent can dramatically influence the morphology of self-assembled structures. In these systems, moving from fluorine to iodine resulted in structures with more pronounced one-dimensional character rsc.org. This suggests that the fluorine atom in this compound plays a crucial role in modulating the packing and dimensionality of its supramolecular assemblies rsc.org.

The design of functional materials based on this compound relies on the precise control of intermolecular forces. wikipedia.orghawaii.edu These non-covalent interactions, while significantly weaker than covalent bonds, collectively dictate the stability and properties of the resulting supramolecular structures. wikipedia.orglibretexts.org The primary intermolecular forces at play for this compound are:

Dipole-Dipole Interactions: The polar C-F and C-O bonds give rise to significant dipole-dipole interactions, which are directional and contribute to the orientational order within the assembled structure. chemistrytalk.org

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with neighboring molecules. The electronic nature of the substituents modulates the electron density of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions.

Tailoring these forces can be achieved through several strategies. Chemical modification of the molecular structure, for instance by altering the length of the alkyl chain or introducing other functional groups, can systematically tune the balance of these interactions. Furthermore, external stimuli such as temperature, solvent polarity, and concentration can be used to direct the self-assembly process towards desired morphologies and properties.

Role as Chemical Probes and Scaffolds in Method Development

The specific combination of a fluorinated aromatic ring and a flexible alkoxy chain makes this compound a molecule of interest as a scaffold in the development of new chemical tools and methodologies.

The presence of a fluorine atom on the aromatic ring makes this compound a potential precursor for the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. radiologykey.com PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. researchgate.net

Aromatic compounds are known to absorb ultraviolet light, and this property can be exploited in the design of photochemical systems. The benzene ring in this compound acts as a chromophore. The substituents on the ring—fluoro, hexyloxy, and methyl groups—can modify its photophysical properties, such as the absorption maximum and fluorescence quantum yield, through their electronic effects.

While specific photochemical applications for this compound are not extensively documented, its structure is analogous to building blocks used in materials for organic electronics. For example, fluorene (B118485) derivatives, which are larger aromatic systems, are used as fluorescent dyes and polymer precursors for organic light-emitting diodes (OLEDs). nih.gov The principles of their photochemical behavior can be extrapolated to simpler systems. The compound could potentially be used as a photosensitizer or as a component in photoresponsive materials where the hexyloxy chain could influence the material's morphology and processability.

Integration into Polymer and Macromolecular Architectures

The structural features of this compound also make it a candidate for incorporation into polymers and other macromolecular structures, allowing for the precise tuning of material properties.

The hexyloxy group is particularly significant in this context. Long alkyl or alkoxy chains are often appended to rigid polymer backbones to enhance their solubility in common organic solvents. nih.gov This is a critical consideration for polymer processing and characterization. The incorporation of monomers derived from this compound into a polymer chain could therefore improve its processability without significantly compromising the electronic or mechanical properties endowed by the aromatic units.

Furthermore, the fluorine atom can impart unique properties to the resulting polymer. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. By strategically placing fluorinated monomers within a polymer chain, it is possible to create materials with tailored surface properties, such as hydrophobicity and oleophobicity. The combination of the solubility-enhancing hexyloxy group and the property-modifying fluorine atom makes this compound a potentially versatile building block in the field of polymer chemistry.

The following table provides predicted physicochemical properties for a structural isomer, 2-Fluoro-1-(hexyloxy)-4-methylbenzene, which may offer insights into the general characteristics of this class of compounds. vulcanchem.com

| Property | Predicted Value for 2-Fluoro-1-(hexyloxy)-4-methylbenzene |

|---|---|

| Molecular Formula | C₁₃H₁₉FO |

| Molecular Weight | 210.29 g/mol |

| Melting Point | 15–25 °C |

| Boiling Point | 280–290 °C (at 760 mmHg) |

| Density | 1.05–1.10 g/cm³ |

| Refractive Index | 1.48–1.50 |

| logP (Octanol-Water Partition Coefficient) | ~4.2 |

The predicted solubility profile for the isomer further highlights the influence of the hexyloxy chain on its physical properties. vulcanchem.com

| Solvent | Predicted Solubility (mg/mL) for 2-Fluoro-1-(hexyloxy)-4-methylbenzene |

|---|---|

| Water | <0.1 |

| Ethanol | 50–100 |

| Dichloromethane | >200 |

| Hexane (B92381) | 20–50 |

Monomeric Units in Specialized Polymeric Materials

While direct polymerization of this compound as a sole monomeric unit is not extensively documented in publicly available research, its structure is highly indicative of its potential role in the synthesis of specialized poly(aryl ether)s. The core mechanism for incorporating such a monomer into a polymer backbone is through nucleophilic aromatic substitution (SNAr). In this process, the fluorine atom, being a good leaving group, is displaced by a nucleophile, typically a phenoxide, to form an ether linkage, which is the characteristic bond in poly(aryl ether)s.

The presence of the electron-withdrawing fluorine atom activates the benzene ring towards nucleophilic attack, a critical feature for successful polymerization. The general scheme for such a polymerization would involve the reaction of this compound with a bisphenol in the presence of a base. The base deprotonates the bisphenol to form a more reactive bisphenoxide, which then attacks the carbon atom attached to the fluorine on the monomer.

The hexyloxy and methyl substituents on the benzene ring are not just passive components; they are instrumental in dictating the properties of the resulting polymer. The long, flexible hexyloxy side chain can significantly enhance the solubility of the polymer in organic solvents, a crucial factor for processability. Furthermore, this aliphatic chain can lower the glass transition temperature (Tg) of the polymer, imparting greater flexibility and toughness. The methyl group, located ortho to the fluorine atom, introduces steric hindrance that can influence the polymer's chain packing and morphology, potentially leading to amorphous polymers with good optical transparency.

The hypothetical properties of a polymer derived from this compound are summarized in the table below, based on established structure-property relationships in polymer science.

| Property | Influence of Substituents | Predicted Outcome for the Polymer |

| Solubility | The long hexyloxy chain disrupts polymer chain packing and increases affinity for organic solvents. | Enhanced solubility in common organic solvents, facilitating solution-based processing techniques. |

| Thermal Properties | The flexible hexyloxy group can lower the glass transition temperature (Tg). | A lower Tg compared to unsubstituted poly(aryl ether)s, leading to improved processability at lower temperatures. |

| Mechanical Properties | The hexyloxy side chains can act as internal plasticizers, increasing flexibility. | Increased ductility and toughness, with a potential decrease in modulus and tensile strength. |

| Morphology | The ortho-methyl group creates steric hindrance, preventing ordered chain packing. | Likely to be an amorphous polymer, resulting in good optical clarity. |

Design of Fluorinated Building Blocks for Polymer Synthesis

The true utility of this compound in polymer synthesis lies in its role as a versatile fluorinated building block. Fluorinated building blocks are essential in medicinal chemistry, materials science, and agrochemical development due to the unique properties conferred by the fluorine atom, such as enhanced thermal stability, chemical resistance, and specific electronic effects. sigmaaldrich.com In polymer chemistry, the strategic incorporation of fluorinated monomers is a key strategy for developing high-performance materials.

The design of this compound as a building block allows for the precise introduction of fluorine into a polymer structure. This can be particularly advantageous for applications requiring low dielectric constants, high thermal stability, and hydrophobicity. The synthesis of this building block can be conceptualized through multi-step organic reactions, likely involving the fluorination of a substituted phenol (B47542) or the alkylation of a fluorinated phenol.

The primary application of this building block in polymer synthesis is in the creation of copolymers. By reacting this compound with other functionalized monomers, chemists can fine-tune the properties of the final polymer. For instance, copolymerization with a rigid, high-Tg monomer could result in a material that balances processability with high thermal performance.

The table below outlines the synthetic utility of this compound as a fluorinated building block and the potential impact on polymer properties.

| Feature as a Building Block | Synthetic Utility | Impact on Polymer Properties |

| Reactive Fluoro Group | Enables facile incorporation into polymer chains via nucleophilic aromatic substitution. | Allows for the creation of poly(aryl ether) structures with predictable linkages. |

| Hexyloxy Side Chain | Provides a site for further chemical modification or influences intermolecular interactions. | Enhances solubility, lowers the dielectric constant, and increases hydrophobicity. |

| Methyl Group | Introduces steric bulk to control polymer chain packing and conformation. | Promotes amorphous morphologies, leading to transparent materials with potentially modified mechanical properties. |

| Combined Substituent Effects | The interplay of the fluoro, hexyloxy, and methyl groups offers a unique set of modifiable properties. | Enables the design of specialty polymers for applications in electronics, membranes, and advanced coatings. |

Environmental Chemical Considerations and Degradation Research

Investigation of Chemical Degradation Pathways in Model Systems

Understanding the transformation of 1-Fluoro-4-(hexyloxy)-2-methylbenzene in the environment involves studying its behavior in model systems that simulate natural conditions. The primary abiotic degradation pathways considered are photolysis (degradation by light) and hydrolysis (reaction with water).

In the case of halogenated aromatic compounds, photodehalogenation is a common degradation pathway. For instance, studies on polybrominated diphenyl ethers have shown that they primarily undergo debromination upon exposure to sunlight. nih.gov Similarly, it is plausible that this compound could undergo photolytic C-F bond cleavage, although the C-F bond is significantly stronger than C-Br bonds, making this process likely slower. The presence of the hexyloxy and methyl groups on the benzene (B151609) ring will influence the electron distribution and, consequently, the susceptibility of the C-F bond to photolytic cleavage.

The hydrolytic stability of aryl ethers is generally high, and the presence of a fluorine atom on the aromatic ring is expected to further increase this stability. sci-hub.se Hydrolysis would involve the cleavage of the ether bond, a reaction that is typically slow under neutral pH conditions at ambient temperatures.

Methodologies for Controlled De-fluorination and Compound Breakdown

Due to the persistence of many organofluorine compounds, methods for their controlled degradation are an active area of research. These methods aim to break the strong C-F bond, leading to less harmful substances.

Catalytic hydrodefluorination (HDF) is a promising method for the selective cleavage of C-F bonds in fluoroarenes. nih.govmdpi.com This process typically involves the use of a transition-metal catalyst and a hydride source to replace the fluorine atom with a hydrogen atom. Various catalytic systems have been developed for this purpose, often utilizing metals such as nickel, palladium, or iridium. mdpi.comacs.org

The general mechanism for transition-metal-catalyzed HDF involves several steps:

Oxidative Addition: The fluoroarene coordinates to the metal center, which then inserts into the C-F bond.

Ligand Metathesis: A hydride ligand replaces the fluoride (B91410) on the metal center.

Reductive Elimination: The defluorinated arene is released from the metal center, regenerating the catalyst. nih.gov

The efficiency and regioselectivity of HDF can be influenced by the choice of catalyst, ligands, and reaction conditions. For this compound, the electronic and steric effects of the hexyloxy and methyl substituents would play a role in the catalytic process. Catalyst-free methods using reagents like sodium borohydride (B1222165) have also been reported for the hydrodefluorination of perfluoroarenes, proceeding through a nucleophilic displacement mechanism. nih.gov

| Catalyst/Reagent | Hydride Source | Typical Substrates | Mechanism |

|---|---|---|---|

| Ni(cod)2 with specific ligands | H2O/LiOtBu | Fluoroarenes with directing groups | Directing-group assisted C-F activation |

| Bismuth(I) complexes | Hydrosilanes | Polyfluoroarenes | Oxidative addition/reductive elimination |

| Azairidacycle complexes | HCOOK | Polyfluoroarenes | Transfer hydrogenation |

| NaBH4 | - | Perfluoroarenes | Nucleophilic displacement |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive and can degrade a wide range of recalcitrant organic compounds, including some fluorinated molecules.

Common AOPs include:

Ozonation (O₃)

UV/H₂O₂

Fenton's reagent (Fe²⁺/H₂O₂)

Photocatalysis (e.g., using TiO₂)

While AOPs have been shown to be effective for the degradation of some per- and polyfluoroalkyl substances (PFAS), the high strength of the C-F bond in aromatic compounds can make them resistant to oxidation by hydroxyl radicals alone. researchgate.netnih.gov The degradation of fluorinated surfactants by AOPs has been studied, with varying degrees of success depending on the specific compound and AOP method used. nih.gov For this compound, AOPs could potentially lead to the hydroxylation of the aromatic ring or the oxidation of the hexyloxy side chain, which may be initial steps towards further degradation and eventual defluorination. However, complete mineralization to CO₂, H₂O, and fluoride ions would likely require aggressive AOP conditions. researchgate.net

Strategies for a Circular Fluorine Economy in Chemical Synthesis

The concept of a circular economy aims to minimize waste and make the most of resources by keeping them in use for as long as possible. sustainability-directory.com In the context of fluorine chemistry, this involves developing strategies to recycle and reuse fluorine from waste streams, thereby reducing the reliance on virgin fluorspar, a finite resource. developmentaid.org

For a specialty chemical like this compound, a circular fluorine economy could be envisioned at several stages of its lifecycle:

Synthesis: Employing synthetic routes that utilize fluorine from recycled sources. Research is ongoing to develop methods for the chemical recycling of fluoropolymers and hydrofluorocarbons (HFCs) to generate valuable fluorochemicals. developmentaid.org

Use and End-of-Life: Developing methods to recover the fluorinated compound or its degradation products from industrial waste streams. This could involve advanced separation techniques or targeted chemical transformations to isolate the fluorine-containing moiety.

Recycling of Fluorine: The recovered fluorine, likely in the form of fluoride salts, could then be used as a feedstock for the synthesis of new fluorochemicals. This "closed-loop" approach would contribute to a more sustainable chemical industry. developmentaid.orgchemiehoch3.de

The implementation of a circular fluorine economy for specific, lower-volume chemicals presents challenges but also opportunities for innovation in chemical synthesis and waste management.

Recovery and Reuse of Fluorine from Chemical Waste

The imperative to recover fluorine from chemical waste is driven by two main factors: the environmental persistence of many organofluorine compounds and the classification of fluorspar (CaF2), the primary source of fluorine, as a critical mineral resource. labcompare.comsciencedaily.com Developing a circular fluorine economy, where fluorine is recovered from waste streams and reused, is a key goal for sustainable chemistry. europa.eu While processes would need to be adapted for waste streams containing this compound, current research provides several promising avenues.

Mechanochemical Destruction and Recovery: A groundbreaking approach developed by researchers at the University of Oxford and Colorado State University utilizes mechanochemistry to break down highly persistent per- and polyfluoroalkyl substances (PFAS). sciencedaily.comeurekalert.org This solvent-free method involves grinding the fluorinated waste with potassium phosphate (B84403) salts. eurekalert.orgnih.gov The mechanical force initiates a chemical reaction that severs the C-F bonds, mineralizing the fluorine into recoverable fluoride salts like potassium fluoride (KF). labcompare.comnih.gov This recovered fluoride can then be used to generate valuable fluorinating reagents for use in the synthesis of new pharmaceuticals and agrochemicals. sciencedaily.comeurekalert.org This process has been demonstrated to be effective for a wide range of PFAS, including fluoropolymers like PTFE (Teflon). nih.gov

Recovery from Industrial Wastewater: Fluorine-containing industrial wastewater, generated during the synthesis or degradation of compounds like this compound, can be treated to recover fluoride. Crystallization is a key technology in this area, allowing for the selective precipitation of fluoride salts. researchgate.netspringerprofessional.de By carefully controlling parameters such as pH, temperature, and the concentration of precipitating agents (e.g., calcium or aluminum salts), fluoride can be recovered as high-purity calcium fluoride (CaF2) or cryolite (B1665278) (Na3AlF6). researchgate.netresearchgate.net These recovered materials have direct industrial applications, for instance, in aluminum production or as a feedstock for the chemical industry, thereby closing the loop on fluorine use. springerprofessional.deresearchgate.net

| Recovery Method | Typical Waste Source | Recovered Fluorine Product | Key Advantages | References |

|---|---|---|---|---|

| Mechanochemical Destruction | PFAS, Fluoropolymers (e.g., PTFE) | Potassium Fluoride (KF) and other salts | Solvent-free, effective for persistent compounds, creates reusable fluorochemicals. | labcompare.comeurekalert.orgnih.gov |

| Crystallization | Industrial Wastewater | Calcium Fluoride (CaF₂), Cryolite (Na₃AlF₆) | High recovery rates, produces industrial-grade materials, can achieve low discharge concentrations. | researchgate.netspringerprofessional.deresearchgate.net |

| Evaporative Concentration | Hydrofluoric acid wastewater | Concentrated Hydrofluoric Acid (HF) | High recovery rate (up to 98%), produces high-purity distilled water for reuse, zero sludge generation. | sasakura.co.jp |

Sustainable Synthesis Practices for Fluorinated Compounds

The synthesis of fluorinated compounds, including this compound, is undergoing a transformation guided by the principles of green chemistry. The goal is to develop methods that are more efficient, use less hazardous materials, and reduce environmental impact compared to traditional approaches. tandfonline.comdovepress.comresearchgate.net

Traditional vs. Green Synthesis: Historically, the introduction of fluorine onto an aromatic ring often relied on methods like the Balz–Schiemann reaction. cas.cn This process typically involves diazotization of an aniline (B41778) precursor followed by thermal decomposition of the resulting diazonium salt, which can be hazardous and require high temperatures. cas.cnresearchgate.net Modern green chemistry seeks to replace such energy-intensive and hazardous processes. sruc.ac.ukprimescholars.com

Modern Sustainable Approaches:

Biocatalysis: The use of enzymes as catalysts offers a powerful green alternative for synthesizing fluorinated molecules. nih.govchemrxiv.org Enzymes like lipases and ene reductases can perform reactions with high selectivity under mild conditions (room temperature, neutral pH), often in aqueous environments. nih.govchemrxiv.org While direct enzymatic fluorination is still an emerging field, enzymes can be used to build complex fluorinated molecules from simpler fluorinated precursors, avoiding harsh reagents. mdpi.com

Aqueous Media: A significant advance in green fluorination is the use of water as a solvent. rsc.org Traditionally considered incompatible with many fluorination reagents, recent research has demonstrated successful fluorination reactions in aqueous media, which is environmentally benign, non-flammable, and low-cost. rsc.org

Improved Catalysts and Reagents: The development of novel catalysts, such as palladium complexes, allows for the direct C-H fluorination of aromatic rings under much milder conditions than traditional methods. tandfonline.comresearchgate.net Furthermore, there is a focus on designing safer and more efficient fluorinating agents that reduce waste and avoid toxic byproducts. oup.com Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful, metal-free method for preparing fluorinated polymers and other molecules at room temperature. nih.gov

These sustainable practices not only minimize the environmental footprint of producing chemicals like this compound but also often lead to more efficient and cost-effective manufacturing processes. sruc.ac.ukprimescholars.com

| Parameter | Traditional Approach (e.g., Balz-Schiemann) | Sustainable/Green Approach | References |

|---|---|---|---|

| Reagents | Often involves hazardous intermediates (e.g., diazonium salts), harsh acids. | Enzymes (biocatalysis), organocatalysts, safer fluorinating agents. | cas.cnchemrxiv.orgnih.gov |

| Solvents | Often requires large volumes of organic solvents. | Water, or solvent-free conditions (e.g., mechanochemistry). | eurekalert.orgrsc.org |

| Energy Input | Frequently requires high temperatures for reaction/decomposition. | Often proceeds at room temperature or with minimal heating (e.g., microwave assistance). | cas.cnresearchgate.net |

| Byproducts & Waste | Can generate significant toxic and/or difficult-to-treat waste. | Minimized waste streams, non-toxic byproducts, potential for catalyst recycling. | sruc.ac.ukprimescholars.com |

| Selectivity | Can sometimes lead to regioisomer byproducts. | High chemo-, regio-, and enantioselectivity, particularly with biocatalysis. | tandfonline.comchemrxiv.org |

Conclusion and Future Research Directions

Summary of Key Research Contributions and Understanding

Direct research contributions specifically detailing the synthesis, properties, and applications of 1-Fluoro-4-(hexyloxy)-2-methylbenzene are limited in publicly accessible scientific literature. However, by examining research on analogous fluorinated aromatic ethers, a foundational understanding of its chemical profile and potential significance can be extrapolated.

The primary contribution of compounds like this compound to the field of chemical sciences lies in their potential as versatile building blocks. The presence of orthogonal functional groups—the fluoro, hexyloxy, and methyl substituents—offers multiple sites for further chemical modification. The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the physicochemical properties of any derived materials.